N-cyclopentyl-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-cyclopentyl-4,6-dimethylpyrimidin-2-amine: is an organic compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom at the second position of the pyrimidine ring, along with two methyl groups at the fourth and sixth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4,6-dimethylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with cyclopentylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of N-cyclopentyl-4,6-dimethylpyrimidin-2-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of this compound derivatives with substituted groups.
Scientific Research Applications
Chemistry: N-cyclopentyl-4,6-dimethylpyrimidin-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and is employed in the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the design of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and mechanisms .
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to modulate specific biological targets. This compound is explored as a candidate for the development of new therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the formulation of products with specific functionalities .
Mechanism of Action
The mechanism of action of N-cyclopentyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-cyclopentyl-4,6-dimethylpyrimidin-2-ylamine
- 4,6-dimethyl-N-phenylpyrimidin-2-amine
- 2-amino-4,6-dimethylpyrimidine
Comparison: N-cyclopentyl-4,6-dimethylpyrimidin-2-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to similar compounds. This structural feature influences its reactivity, binding affinity, and overall chemical behavior. For instance, the cyclopentyl group may enhance the compound’s ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
N-cyclopentyl-4,6-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-8-7-9(2)13-11(12-8)14-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGLCGPVCFMRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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